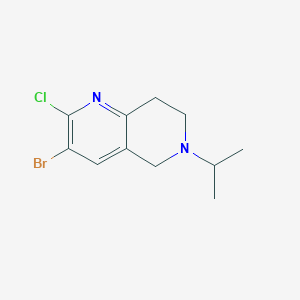

3-Bromo-2-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine

CAS No.:

Cat. No.: VC15898139

Molecular Formula: C11H14BrClN2

Molecular Weight: 289.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrClN2 |

|---|---|

| Molecular Weight | 289.60 g/mol |

| IUPAC Name | 3-bromo-2-chloro-6-propan-2-yl-7,8-dihydro-5H-1,6-naphthyridine |

| Standard InChI | InChI=1S/C11H14BrClN2/c1-7(2)15-4-3-10-8(6-15)5-9(12)11(13)14-10/h5,7H,3-4,6H2,1-2H3 |

| Standard InChI Key | ZQXPFWLUTUEINC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1CCC2=NC(=C(C=C2C1)Br)Cl |

Introduction

Structural Characteristics and Molecular Properties

Bicyclic Framework and Substitution Pattern

The compound belongs to the 1,6-naphthyridine family, a class of nitrogen-containing heterocycles characterized by a bicyclic structure comprising two fused pyridine-like rings. The numbering system for naphthyridines follows IUPAC conventions, with the nitrogen atoms positioned at the 1- and 6-positions in this case . Partial saturation of the 5,6,7,8 positions introduces conformational rigidity while retaining aromaticity in the remaining ring system. The bromine and chlorine substituents at positions 3 and 2, respectively, create electron-deficient regions, enhancing reactivity toward nucleophilic aromatic substitution or metal-catalyzed coupling reactions. The isopropyl group at position 6 contributes steric bulk, potentially influencing binding interactions in biological systems .

Key Structural Features:

-

Core: 5,6,7,8-Tetrahydro-1,6-naphthyridine (partially saturated).

-

Substituents:

-

Bromine at position 3.

-

Chlorine at position 2.

-

Isopropyl group at position 6.

-

The molecular formula, C₁₁H₁₄BrClN₂, corresponds to a molecular weight of 289.60 g/mol . The canonical SMILES string, CC(C)N1CCC2=NC(=C(C=C2C1)Br)Cl, encapsulates the connectivity and stereoelectronic features .

Synthesis and Chemical Reactivity

Route 1: Cyclocondensation of Aminopyridines

A common strategy involves cyclocondensation between appropriately substituted pyridine derivatives. For example, a diamine precursor could undergo intramolecular cyclization under acidic or basic conditions to form the tetrahydro-naphthyridine core. Subsequent halogenation via electrophilic substitution (e.g., using Br₂ or Cl₂) introduces the bromine and chlorine atoms.

Route 2: Halogenation of Preformed Naphthyridines

An alternative approach involves synthesizing the tetrahydro-1,6-naphthyridine scaffold first, followed by regioselective halogenation. Bromination at position 3 might employ N-bromosuccinimide (NBS) in the presence of a Lewis acid, while chlorination could utilize sulfuryl chloride (SO₂Cl₂).

Challenges in Synthesis:

-

Regioselectivity: Ensuring halogen incorporation at specific positions requires careful control of reaction conditions.

-

Steric Hindrance: The isopropyl group may impede access to reactive sites, necessitating optimized catalysts or elevated temperatures.

Physicochemical Properties and Stability

Solubility and LogP

The compound’s solubility profile is influenced by its hydrophobic isopropyl group and polar halogen atoms. Predicted logP values (calculated using software like ChemAxon) suggest moderate lipophilicity (~2.5–3.0), indicating preferential solubility in organic solvents such as dichloromethane or dimethyl sulfoxide (DMSO) . Aqueous solubility is likely limited, necessitating formulation strategies for biological testing.

Thermal and Oxidative Stability

Comparison with Structural Analogs

| Compound Name | Structural Features | Key Differences from Target Compound |

|---|---|---|

| 2-Chloro-5-methyl-1,5-naphthyridine | Methyl at position 5; unsaturated core | Reduced steric bulk; altered reactivity |

| 4-Bromo-1-chloro-1,6-naphthyridine | Halogens at positions 4 and 1 | Different electronic distribution |

| 3-Bromo-1-methoxy-1,6-naphthyridine | Methoxy group at position 1 | Enhanced solubility; weaker enzyme binding |

The isopropyl group in 3-bromo-2-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine distinguishes it from most analogs, potentially improving pharmacokinetic properties such as metabolic stability and tissue penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume